molecular formula C17H19ClN2O4S B4959306 N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B4959306
Molekulargewicht: 382.9 g/mol
InChI-Schlüssel: OVFRIMWNMLEONJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a synthetic compound that belongs to the class of glycine site antagonists. This compound has been widely studied due to its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wirkmechanismus

N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a glycine site antagonist at the NMDA receptor. The NMDA receptor is a glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. The glycine site of the NMDA receptor modulates the activity of the receptor by binding to glycine or d-serine. N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 binds to the glycine site of the NMDA receptor and blocks the binding of glycine or d-serine, thereby inhibiting the activity of the receptor.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease and Parkinson's disease, N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 in lab experiments is its ability to selectively modulate the activity of the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various neurological disorders. However, one limitation of using N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in animal studies.

Zukünftige Richtungen

There are several future directions for research on N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One direction is to further investigate the neuroprotective effects of the compound in animal models of neurological disorders. Another direction is to study the effects of N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Additionally, researchers could investigate the potential of N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.

Synthesemethoden

The synthesis of N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 involves the reaction of N-(4-chlorobenzyl)-N-(2-hydroxyethyl)glycine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 as a white solid with a melting point of 180-182°C.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-chlorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied as a potential treatment for schizophrenia due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of schizophrenia.

Eigenschaften

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c18-15-8-6-14(7-9-15)12-20(13-17(22)19-10-11-21)25(23,24)16-4-2-1-3-5-16/h1-9,21H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFRIMWNMLEONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorobenzyl)-N-(2-hydroxyethyl)-N~2~-(phenylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.